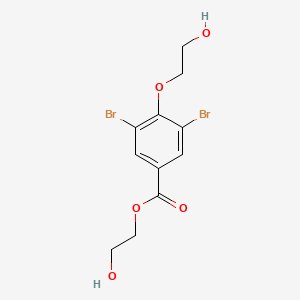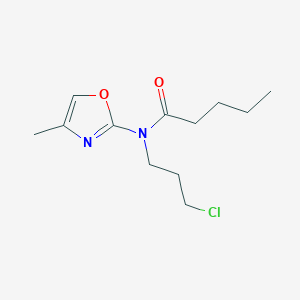![molecular formula C15H17NO3S B14621835 1-Oxo-2-[(2,4,6-trimethylphenyl)methanesulfonyl]-1lambda~5~-pyridine CAS No. 60263-82-3](/img/structure/B14621835.png)
1-Oxo-2-[(2,4,6-trimethylphenyl)methanesulfonyl]-1lambda~5~-pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Oxo-2-[(2,4,6-trimethylphenyl)methanesulfonyl]-1lambda~5~-pyridine is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a pyridine ring substituted with a methanesulfonyl group and a 2,4,6-trimethylphenyl group, making it an interesting subject for chemical studies.
Méthodes De Préparation
The synthesis of 1-Oxo-2-[(2,4,6-trimethylphenyl)methanesulfonyl]-1lambda~5~-pyridine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically requires a palladium catalyst, a boron reagent, and specific reaction conditions to achieve the desired product . Industrial production methods may involve optimizing these reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
1-Oxo-2-[(2,4,6-trimethylphenyl)methanesulfonyl]-1lambda~5~-pyridine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into various reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Applications De Recherche Scientifique
1-Oxo-2-[(2,4,6-trimethylphenyl)methanesulfonyl]-1lambda~5~-pyridine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-Oxo-2-[(2,4,6-trimethylphenyl)methanesulfonyl]-1lambda~5~-pyridine involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-Oxo-2-[(2,4,6-trimethylphenyl)methanesulfonyl]-1lambda~5~-pyridine can be compared with similar compounds such as:
1-(2-Oxo-2-(2,4,6-trimethylphenyl)-ethyl)-pyridinium, bromide: This compound shares a similar core structure but differs in its substituents and overall properties.
Ensifentrine: Although primarily used in medical applications, it has structural similarities that make it a point of comparison. The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
60263-82-3 |
|---|---|
Formule moléculaire |
C15H17NO3S |
Poids moléculaire |
291.4 g/mol |
Nom IUPAC |
1-oxido-2-[(2,4,6-trimethylphenyl)methylsulfonyl]pyridin-1-ium |
InChI |
InChI=1S/C15H17NO3S/c1-11-8-12(2)14(13(3)9-11)10-20(18,19)15-6-4-5-7-16(15)17/h4-9H,10H2,1-3H3 |
Clé InChI |
ZHZZQAASGHFAQS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)CS(=O)(=O)C2=CC=CC=[N+]2[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-({4-[(2,4-Dichlorophenyl)methoxy]-3-nitrophenyl}methyl)-1H-imidazole](/img/structure/B14621761.png)
![1-[(Z)-[(2E)-1-(4-methoxyphenyl)-2-(methylcarbamothioylhydrazinylidene)ethylidene]amino]-3-methylthiourea](/img/structure/B14621774.png)
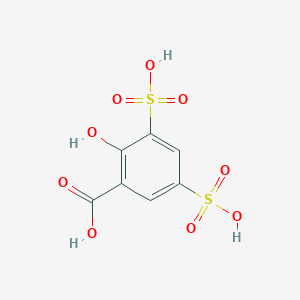

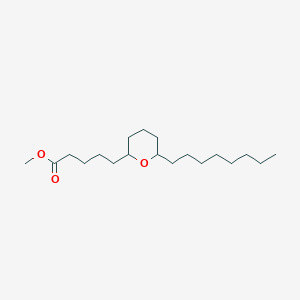
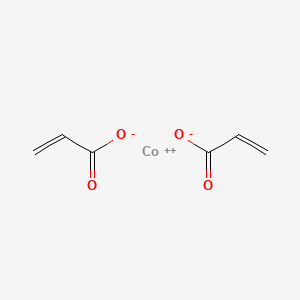
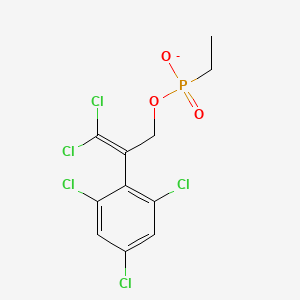
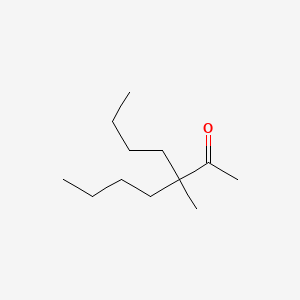
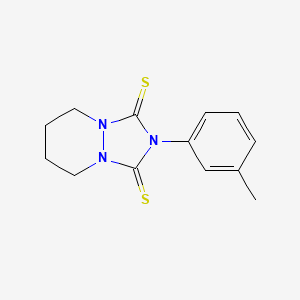
![2,2-Dimethylpropane-1,3-diol;furan-2,5-dione;1,7,8,9,10,10-hexachloro-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione;propane-1,2-diol](/img/structure/B14621820.png)
![[2-(Methoxymethyl)penta-1,4-dien-3-yl]benzene](/img/structure/B14621821.png)
![1-[2-(2,3-Dimethylphenyl)octyl]-1H-imidazole](/img/structure/B14621829.png)
